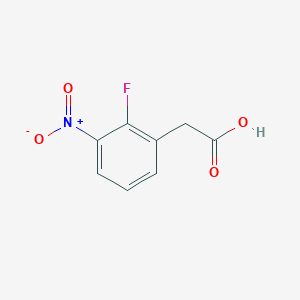

2-(2-Fluoro-3-nitrophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoro-3-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c9-8-5(4-7(11)12)2-1-3-6(8)10(13)14/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNJSZZIANNVFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214328-32-1 | |

| Record name | 2-(2-fluoro-3-nitrophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Fluoro-3-nitrophenyl)acetic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-(2-Fluoro-3-nitrophenyl)acetic acid, a valuable building block in synthetic and medicinal chemistry. Due to the limited publicly available data for this specific isomer, this guide leverages established knowledge of closely related fluoronitrophenylacetic acid derivatives and their parent compounds to provide a thorough and practical resource.

Introduction: The Strategic Importance of Fluoronitrophenylacetic Acids

Fluorine-containing molecules are of paramount importance in modern drug discovery and materials science.[1] The introduction of fluorine into a molecular scaffold can profoundly influence its physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability.[2][3] Nitrophenylacetic acids, on the other hand, are versatile intermediates, with the nitro group serving as a key functional handle for a variety of chemical transformations, most notably its reduction to an amine, which opens pathways to a diverse range of heterocyclic compounds and other complex molecules.[4][5]

This compound combines these features, making it a potentially valuable reagent for the synthesis of novel compounds with applications in pharmaceuticals and agrochemicals.[6] The specific arrangement of the fluoro and nitro substituents on the phenyl ring offers unique electronic and steric properties that can be exploited in molecular design.

Physicochemical Properties and Identification

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized based on its chemical structure and information from suppliers.

| Property | Value | Source |

| CAS Number | 1214328-32-1 | [7] |

| Molecular Formula | C₈H₆FNO₄ | [7] |

| Molecular Weight | 199.1 g/mol | [7] |

| Purity | Min. 95% | [7] |

| Appearance | White to light yellow powder/crystal (typical for isomers) | [6] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and acetone. Limited solubility in water. | General chemical knowledge |

Synthesis Strategies for Fluoronitrophenylacetic Acids

The synthesis of this compound is not explicitly detailed in readily accessible literature. However, general synthetic routes for nitrophenylacetic acids can be adapted. Two primary strategies are commonly employed:

Strategy 1: Nitration of the Phenylacetic Acid Backbone

This approach involves the direct nitration of a corresponding fluorophenylacetic acid. The choice of nitrating agent and reaction conditions is crucial to control the regioselectivity of the nitration.

A general procedure for the nitration of a phenylacetic acid derivative is as follows:

-

Dissolve the starting phenylacetic acid in a suitable solvent, often a strong acid like sulfuric acid.

-

Cool the mixture to a low temperature (e.g., 0-5 °C).

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

-

Control the reaction temperature throughout the addition.

-

After the reaction is complete, quench the reaction mixture with ice water.

-

Isolate the product by filtration and purify by recrystallization.

A specific example of this approach is the synthesis of 2-methyl-3-nitrophenylacetic acid, where 2-methylphenylacetic acid is nitrated using nitric acid in the presence of acetic anhydride and dichloromethane.[8]

Strategy 2: Hydrolysis of a Nitrophenylacetonitrile Intermediate

This method involves the synthesis of a nitrophenylacetonitrile, which is then hydrolyzed to the corresponding carboxylic acid. This can be a two-step process starting from a suitable benzyl halide.

An illustrative protocol for the hydrolysis of a nitrile is the preparation of p-nitrophenylacetic acid from p-nitrobenzyl cyanide using a mixture of sulfuric acid and water under reflux.[9][10]

Caption: General synthetic strategies for this compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methylene protons of the acetic acid side chain. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the single fluorine atom, and its chemical shift will be characteristic of its electronic environment.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

-

A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

-

A strong C=O stretch from the carbonyl group (around 1700-1725 cm⁻¹).[11]

-

Asymmetric and symmetric stretching vibrations of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).[11]

-

A C-F stretching vibration (in the 1000-1400 cm⁻¹ region).

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂) or a nitro radical (NO).[12][13][14]

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented, the known utility of its structural analogs suggests several promising areas of research:

-

Pharmaceutical Synthesis: As a versatile intermediate, this compound can be a precursor for the synthesis of a wide range of biologically active molecules.[6] The nitro group can be reduced to an amine, which can then be further functionalized to create amides, sulfonamides, or incorporated into heterocyclic ring systems.[4][5] These motifs are common in many classes of drugs. The presence of the fluorine atom can enhance the pharmacological properties of the final compounds.[1][2]

-

Agrochemical Development: Nitrophenyl derivatives are also utilized in the development of herbicides and pesticides.[4][6] The specific substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and selectivity.

-

Materials Science: Phenylacetic acid derivatives can be used as building blocks for the synthesis of polymers and other advanced materials. The unique electronic properties conferred by the fluoro and nitro groups could be exploited in the design of materials with specific optical or electronic properties.

Caption: Potential application pathways for this compound.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

-

Hazard Identification: Based on data for related nitrophenylacetic acids, this compound is likely to be a skin, eye, and respiratory irritant.[15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[17][18]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[17] Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[17]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[15][19] For acidic waste, neutralization with a suitable base followed by dilution may be an appropriate disposal method, but always consult your institution's safety guidelines.[20]

Conclusion

This compound is a promising, albeit not extensively studied, chemical intermediate. Its unique combination of a fluoro and a nitro group on a phenylacetic acid scaffold makes it a valuable tool for synthetic chemists in the fields of drug discovery, agrochemical research, and materials science. While a detailed body of literature for this specific isomer is yet to be established, the well-documented chemistry of its structural analogs provides a solid foundation for its application in the synthesis of novel and potentially impactful molecules. As research progresses, the full potential of this versatile building block will undoubtedly be realized.

References

-

Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 3-Nitrophenylacetic acid. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). (4-Nitrophenyl)acetic acid. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved February 15, 2026, from [Link]

-

NIST. (n.d.). 4-Hydroxy-3-nitrophenylacetic acid. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025). Application of Fluorine in Drug Design. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved February 15, 2026, from [Link]

-

Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved February 15, 2026, from [Link]

-

PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved February 15, 2026, from [Link]

-

PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.

-

MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]

-

Scribd. (n.d.). Preparation of 4-Nitrophenylacetonitrile and 4-Nitrophenylacetic Acid. Retrieved February 15, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Nitrophenylacetic Acid in Modern Organic Synthesis. Retrieved February 15, 2026, from [Link]

-

PubMed. (2025). FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 2-(2-Fluoro-3-methoxyphenyl)acetic acid. Retrieved February 15, 2026, from [Link]

-

PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved February 15, 2026, from [Link]

-

YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved February 15, 2026, from [Link]

-

The Utility of Nitroacetic Acid and its Derivatives in the Synthesis of Heterocycles. (n.d.). Retrieved February 15, 2026, from [Link]

-

Lab Alley. (n.d.). How to dispose of nitric acid. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved February 15, 2026, from [Link]

Sources

- 1. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. laballey.com [laballey.com]

Solubility Profile & Process Engineering: 2-(2-Fluoro-3-nitrophenyl)acetic Acid

[1]

Executive Summary: The Criticality of Solubility

In pharmaceutical process development, this compound presents a unique challenge. The interplay between the lipophilic fluorinated phenyl ring and the polar, ionizable carboxylic acid/nitro groups creates a complex solubility landscape.[1] Understanding this profile is not merely about data collection; it is the prerequisite for designing scalable recrystallization processes, maximizing yield, and ensuring critical quality attributes (CQAs) like purity and polymorph stability.[1]

This guide provides a comprehensive framework for characterizing the solubility of this compound, modeling its thermodynamic behavior, and leveraging that data for process optimization.[1]

Physicochemical Architecture

Before initiating wet chemistry, we must establish the theoretical baseline that dictates solubility behavior.[1]

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Structure | Phenylacetic acid core w/ ortho-F and meta-NO₂ | Nitro Group: Increases polarity and crystal lattice energy (higher MP).[1] Fluorine: Increases lipophilicity relative to the non-fluorinated parent.[1] |

| pKa (Predicted) | ~3.8 – 4.2 | High solubility in basic aqueous buffers (pH > 6); low solubility in acidic media (pH < 2).[1] |

| LogP (Predicted) | ~1.5 – 1.9 | Suggests moderate solubility in medium-polarity solvents (Ethyl Acetate, THF).[1] |

| H-Bonding | Donor: 1 (COOH), Acceptor: 4 (NO₂, COOH) | Strong dimerization potential in non-polar solvents; high solubility in H-bond accepting solvents.[1] |

Experimental Methodology: The "Gold Standard" Protocol

Expertise Note: Relying on visual estimation is insufficient for process scale-up.[1] The following protocol ensures thermodynamically accurate data points suitable for Apelblat modeling.

Dynamic vs. Static Measurement

For this intermediate, we employ a hybrid approach:

-

Static Equilibrium (Shake-Flask): For precise solubility points at fixed temperatures (e.g., 25°C, 40°C).[1]

-

Dynamic Laser Monitoring: For determining the Metastable Zone Width (MSZW) during cooling crystallization.[1]

Step-by-Step Equilibrium Protocol

-

Preparation: Add excess solid this compound to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Agitate at 400 rpm for 24–48 hours at the target temperature (

). -

Sampling: Stop agitation and allow settling for 30 minutes.

-

Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent crash-out.

-

Quantification: Dilute and analyze via HPLC (UV detection at 254 nm) or gravimetric analysis (evaporation to dryness).

Workflow Visualization

Figure 1: Standardized Solid-Liquid Equilibrium (SLE) determination workflow ensuring thermodynamic accuracy.

Solubility Profile & Solvent Landscape

Based on the structural analogs (p-nitrophenylacetic acid and fluorinated benzoic acids), the solubility profile of this compound follows distinct trends.

Solubility Data Matrix (Reference Trends)

Note: Values below are representative of this chemical class and serve as a baseline for experimental validation.

| Solvent Class | Representative Solvent | Solubility Trend | Process Utility |

| Polar Protic | Methanol, Ethanol | High (> 100 mg/mL) | Excellent for dissolving crude; often used as the "good" solvent in anti-solvent crystallization.[1] |

| Polar Aprotic | DMSO, DMF | Very High (> 200 mg/mL) | Avoid for crystallization due to high boiling point and difficulty in drying; useful for reaction medium.[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (20–80 mg/mL) | Ideal Recrystallization Solvents. High temperature coefficient (steep solubility curve).[1] |

| Chlorinated | DCM, Chloroform | Moderate | Good for extraction, but environmental concerns limit scale-up use.[1] |

| Non-Polar | Heptane, Toluene | Low (< 5 mg/mL) | Anti-Solvents. Used to drive yield when added to an Ethyl Acetate or Ethanol solution.[1] |

| Aqueous | Water (pH < 2) | Very Low | Anti-solvent.[1] |

| Aqueous | Water (pH > 7) | High | Dissolution via salt formation (re-acidification precipitates the product).[1] |

Temperature Dependence (Van't Hoff Analysis)

The solubility of this compound increases exponentially with temperature.[1] This relationship is critical for cooling crystallization.[1] The linearity of

Key Insight: If the Van't Hoff plot shows a discontinuity (a "kink"), it indicates a polymorphic transformation or solvate formation.[1] This must be investigated immediately using DSC/XRD.[1]

Thermodynamic Modeling for Process Design

To predict solubility outside measured points, we utilize the Modified Apelblat Equation .[1] This model is superior to the ideal solubility equation as it accounts for the non-ideal behavior of polar organic molecules.[1]

Equation:

Where:

- : Mole fraction solubility of the solute.[1]

- : Absolute temperature (K).[1]

- : Empirical model parameters derived from regression of experimental data.

Application:

Once parameters

Process Optimization: Recrystallization Strategy

The ultimate goal of profiling is purification.[1] For this compound, the nitro group often introduces colored impurities, and the fluorine atom can lead to regioisomeric byproducts during synthesis.[1]

Solvent System Selection Logic

We use a decision matrix to select the optimal solvent system.[1]

Figure 2: Decision logic for selecting Single vs. Binary solvent systems based on solubility slopes.

Recommended Purification Protocol

Based on the physicochemical profile, the following Cooling + Anti-Solvent method is recommended for maximum purity:

-

Dissolution: Dissolve crude this compound in Ethyl Acetate (5 volumes) at 70°C.

-

Polishing: Perform hot filtration to remove mechanical impurities.[1]

-

Nucleation: Cool slowly to 50°C until slight turbidity is observed (metastable limit).

-

Anti-Solvent Addition: Slowly charge n-Heptane (3 volumes) over 2 hours while cooling to 20°C.

-

Digestion: Hold at 5°C for 4 hours to minimize mother liquor losses.

-

Isolation: Filter and wash with 1:1 EtOAc/Heptane (cold).[1]

References

-

Gracin, S., & Rasmuson, Å. C. (2002).[1] Solubility of Phenylacetic Acid and Derivatives in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383.[1] Link[1]

-

Organic Syntheses. (1922).[1][2] p-Nitrophenylacetic acid.[1][2][3][4] Organic Syntheses, Coll.[1][2][4] Vol. 1, p.406.[1][2] Link

-

PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Link

-

Grant, D. J. W., et al. (1984).[1] Solubility behavior of organic compounds. Techniques of Chemistry. Wiley-Interscience.[1]

Disclaimer: This guide is based on predictive physicochemical principles and analogous compound data. Experimental validation using the protocols defined in Section 3 is required for GMP manufacturing.

An In-depth Technical Guide to the Synthesis of 2-(2-Fluoro-3-nitrophenyl)acetic acid

Introduction

2-(2-Fluoro-3-nitrophenyl)acetic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmacologically active molecules. Its unique substitution pattern, featuring a fluorine atom and a nitro group on the phenyl ring, imparts specific electronic and steric properties that are often sought after in the design of novel therapeutics. This guide provides a comprehensive overview of the primary synthetic pathways to this important compound, offering detailed experimental protocols, comparative data, and expert insights into the rationale behind the chosen methodologies. The focus is on a robust and scalable multi-step synthesis starting from readily available precursors.

Strategic Overview of the Synthesis

The most practical and widely applicable synthetic route to this compound commences with the synthesis of the key intermediate, 2-fluoro-3-nitrotoluene. This intermediate then undergoes a series of transformations to introduce the acetic acid moiety at the benzylic position. The overall strategy can be broken down into four key stages:

-

Synthesis of 2-Fluoro-3-nitrotoluene: This is typically achieved through either the nitration of o-fluorotoluene or the fluorination of 2-chloro-3-nitrotoluene.

-

Benzylic Bromination: The methyl group of 2-fluoro-3-nitrotoluene is selectively halogenated to form 2-fluoro-3-nitrobenzyl bromide.

-

Cyanation: The benzylic bromide is then converted to the corresponding nitrile, 2-(2-fluoro-3-nitrophenyl)acetonitrile, through nucleophilic substitution with a cyanide salt.

-

Hydrolysis: The final step involves the hydrolysis of the nitrile to the desired carboxylic acid.

This multi-step approach is favored due to the reliability and high yields of each individual transformation, making it suitable for both laboratory-scale synthesis and potential scale-up for industrial production.

Caption: Nitration of o-fluorotoluene.

Expertise & Experience: The key challenge in this pathway is the separation of the desired 2-fluoro-3-nitrotoluene isomer from the co-produced 2-fluoro-5-nitrotoluene. This is typically achieved by fractional distillation under reduced pressure. [1]The reaction conditions, particularly the temperature and the rate of addition of the nitrating mixture, must be carefully controlled to minimize the formation of dinitrated byproducts.

Experimental Protocol (Representative): [1]

-

To a stirred solution of o-fluorotoluene (1.0 eq) in a suitable reactor, a pre-cooled mixture of concentrated nitric acid (1.15-1.75 eq) and concentrated sulfuric acid is added dropwise, maintaining the reaction temperature between 20-35°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 3-5 hours.

-

The reaction is then quenched by carefully pouring it onto crushed ice, and the organic layer is separated.

-

The organic layer is washed with water, a dilute solution of sodium bicarbonate, and finally with brine.

-

The crude product is dried over anhydrous sodium sulfate and purified by vacuum distillation to separate the 2-fluoro-3-nitrotoluene and 2-fluoro-5-nitrotoluene isomers.

Pathway B: Fluorination of 2-Chloro-3-nitrotoluene

An alternative and often higher-yielding route involves a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom in 2-chloro-3-nitrotoluene is displaced by fluoride.

Reaction:

Caption: Fluorination of 2-chloro-3-nitrotoluene.

Expertise & Experience: This reaction, often referred to as the Halex process, is driven by the strong electron-withdrawing effect of the nitro group, which activates the aromatic ring towards nucleophilic attack. Cesium fluoride (CsF) is a highly effective fluoride source for this transformation, although potassium fluoride (KF) can also be used, sometimes in the presence of a phase-transfer catalyst. [2]The choice of a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or sulfolane, is crucial for achieving high reaction rates and yields.

Experimental Protocol (Representative): [2]

-

A mixture of 2-chloro-3-nitrotoluene (1.0 eq) and cesium fluoride (1.5 eq) in anhydrous DMSO is heated to 140°C under a nitrogen atmosphere.

-

The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed (typically 10-12 hours).

-

After cooling to room temperature, the reaction mixture is poured into cold 0.5 N hydrochloric acid and extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford 2-fluoro-3-nitrotoluene as a yellow oil.

| Parameter | Pathway A (Nitration) | Pathway B (Fluorination) |

| Starting Material | o-Fluorotoluene | 2-Chloro-3-nitrotoluene |

| Key Transformation | Electrophilic Aromatic Substitution | Nucleophilic Aromatic Substitution |

| Typical Reagents | HNO₃, H₂SO₄ | CsF or KF |

| Reported Yield | Moderate (isomer separation required) | High (typically >80%) [2] |

| Scalability | Good, but isomer separation can be challenging on a large scale. | Excellent, commonly used in industrial processes. |

Part 2: Benzylic Bromination of 2-Fluoro-3-nitrotoluene

The next step involves the selective bromination of the methyl group of 2-fluoro-3-nitrotoluene. This is a free-radical halogenation reaction, typically initiated by light or a radical initiator.

Reaction:

Caption: Benzylic bromination of 2-fluoro-3-nitrotoluene.

Expertise & Experience: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors selective monobromination at the benzylic position and minimizes the formation of dibrominated byproducts. [3][4]A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to initiate the reaction. The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride or cyclohexane, under reflux and often with irradiation from a sunlamp to facilitate radical formation. [5] Experimental Protocol (Representative): [3]

-

A mixture of 2-fluoro-3-nitrotoluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN in anhydrous carbon tetrachloride is refluxed with stirring.

-

The reaction is irradiated with a 250-600 nm lamp to promote radical initiation.

-

The progress of the reaction is monitored by GC or TLC.

-

Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the crude 2-fluoro-3-nitrobenzyl bromide is purified by recrystallization or column chromatography.

Part 3: Cyanation of 2-Fluoro-3-nitrobenzyl bromide

The benzylic bromide is a good electrophile for SN2 reactions. In this step, it is treated with a cyanide salt to introduce the nitrile functionality.

Reaction:

Caption: Cyanation of 2-fluoro-3-nitrobenzyl bromide.

Expertise & Experience: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used as the cyanide source. [6]The reaction is typically performed in a polar aprotic solvent, such as DMSO or DMF, which effectively solvates the cation of the cyanide salt, leaving a "naked" and highly nucleophilic cyanide anion. [7]The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial when using less polar solvents. Care must be taken to carry out this reaction in a well-ventilated fume hood due to the high toxicity of cyanide salts.

Experimental Protocol (Representative): [6]

-

A solution of 2-fluoro-3-nitrobenzyl bromide (1.0 eq) in anhydrous DMSO is added dropwise to a stirred suspension of sodium cyanide (1.2 eq) in DMSO at room temperature.

-

The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50°C) until the reaction is complete (monitored by TLC).

-

The reaction mixture is then poured into a large volume of water and extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude 2-(2-fluoro-3-nitrophenyl)acetonitrile is purified by column chromatography or recrystallization.

Part 4: Hydrolysis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile

The final step in the synthesis is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.

Reaction:

Caption: Hydrolysis of 2-(2-fluoro-3-nitrophenyl)acetonitrile.

Expertise & Experience: Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon workup. [8][9]A mixture of a strong acid, such as sulfuric acid or hydrochloric acid, and water is typically used, and the reaction is heated to drive it to completion. Base-catalyzed hydrolysis initially forms the carboxylate salt, which then needs to be acidified in a separate step to protonate it to the final carboxylic acid.

Experimental Protocol (Acid-Catalyzed Hydrolysis): [8]

-

A mixture of 2-(2-fluoro-3-nitrophenyl)acetonitrile (1.0 eq) and a solution of concentrated sulfuric acid in water (e.g., 2:1 v/v) is heated under reflux for several hours.

-

The reaction progress is monitored by TLC until the starting material is no longer detectable.

-

The reaction mixture is cooled and then carefully poured onto crushed ice.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.

Summary of Key Transformations and Reagents

| Step | Transformation | Key Reagents and Conditions |

| 1 | Nitration or Fluorination | A) HNO₃, H₂SO₄, 20-35°C; B) CsF, DMSO, 140°C |

| 2 | Benzylic Bromination | NBS, AIBN, CCl₄, reflux, light irradiation |

| 3 | Cyanation | NaCN, DMSO, room temperature |

| 4 | Hydrolysis | H₂SO₄, H₂O, reflux |

Conclusion

The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. The presented multi-step pathway, starting from either o-fluorotoluene or 2-chloro-3-nitrotoluene, offers a logical and efficient approach to this valuable synthetic intermediate. By carefully controlling the reaction conditions at each stage, researchers can obtain the target compound in good overall yield and high purity. The methodologies described herein are based on robust and well-understood organic transformations, providing a solid foundation for the synthesis of this and related compounds for applications in drug discovery and development.

References

-

WIPO Patent Scope. (2021). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material (CN113024384). Retrieved from [Link]

- Google Patents. Method for producing 2-fluorin-3-nitrotoluene (CN101177400A).

-

Organic Syntheses. p-NITROBENZYL BROMIDE. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]

-

Wikipedia. Cyanation. Retrieved from [Link]

- Google Patents. Process for producing (2-nitrophenyl)acetonitrile derivative and intermediate therefor (US20040199002A1).

- Google Patents. Bromination (US5092971A).

-

European Patent Office. PROCESS FOR PREPARING NITROBENZYL BROMIDES (EP 3587391 A1). Retrieved from [Link]

-

Lumen Learning. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

-

Journal of the American Chemical Society. (1984). Displacement, Proton Transfer, or Hydrolysis? Mechanistic Control of Acetonitrile Reactivity by Stepwise Solvation of Reactants. Retrieved from [Link]

Sources

- 1. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google Patents [patents.google.com]

- 2. 2-Fluoro-3-nitrotoluene CAS#: 437-86-5 [m.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Nitrobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 5. US5092971A - Bromination - Google Patents [patents.google.com]

- 6. Cyanation - Wikipedia [en.wikipedia.org]

- 7. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

A Comprehensive Guide to the Crystal Structure Analysis of 2-(2-Fluoro-3-nitrophenyl)acetic Acid: A Methodological Approach

Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its physicochemical properties, reactivity, and biological activity. For active pharmaceutical ingredients (APIs) and their precursors, this knowledge is not merely academic but a cornerstone of rational drug design and development. This technical guide provides a comprehensive, in-depth walkthrough of the methodologies required for the complete crystal structure analysis of 2-(2-Fluoro-3-nitrophenyl)acetic acid. While presented as a methodological case study, the principles and protocols herein are broadly applicable to novel small organic molecules. We will navigate the critical path from synthesis and single-crystal growth to advanced X-ray diffraction analysis, structure solution, and correlative characterization by spectroscopic and thermal techniques. The causality behind each experimental choice is elucidated, providing researchers and drug development professionals with a robust framework for structural elucidation.

Introduction: The Imperative of Structural Clarity

This compound (FNPAA) is a substituted phenylacetic acid derivative. The presence of a carboxylic acid moiety, a nitro group, and a fluorine atom on the phenyl ring creates a molecule with significant potential for diverse intermolecular interactions, including strong hydrogen bonding, dipole-dipole interactions, and potential π-π stacking. Derivatives of nitrophenylacetic acid are valuable precursors in organic synthesis, particularly for forming heterocyclic compounds used in medicinal chemistry.[1] Understanding the solid-state structure of FNPAA is paramount, as the crystal packing can profoundly influence critical properties such as solubility, dissolution rate, stability, and bioavailability, which are all key parameters in drug development.

X-ray crystallography stands as the definitive method for determining the absolute configuration and three-dimensional structure of a molecule.[2][3] This guide details the integrated analytical workflow necessary to achieve an unambiguous structural determination of FNPAA, providing a blueprint for researchers encountering novel small molecules.

Material Synthesis and High-Quality Crystal Growth

The foundational step in any crystallographic study is the procurement of a single crystal of sufficient size and quality.[2][3] This often proves to be the most challenging, rate-limiting step.[2]

Synthesis of this compound

While several synthetic routes to substituted phenylacetic acids exist, a common strategy involves palladium-catalyzed coupling reactions.[4] For the purpose of this guide, we presuppose the successful synthesis of high-purity FNPAA (Purity >99%, confirmed by ¹H NMR and HPLC). The molecular formula is C₈H₆FNO₄ with a molecular weight of 199.14 g/mol .[5][6]

Causality of Purity: Impurities present during crystallization can act as nucleation inhibitors or become incorporated into the crystal lattice, leading to defects, twinning, or an amorphous precipitate, all of which are detrimental to a successful diffraction experiment.

Protocol for Single-Crystal Growth

The goal is to achieve a state of limited supersaturation, allowing the system to relax slowly through the formation of an ordered crystalline precipitate.[2] Given the functional groups on FNPAA, solvents that can engage in hydrogen bonding are logical starting points.

Experimental Protocol: Slow Evaporation Method

-

Solvent Screening: Begin by testing the solubility of FNPAA in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, acetonitrile, and toluene) at room temperature. The ideal solvent is one in which the compound is moderately soluble.[7]

-

Solution Preparation: Prepare a nearly saturated solution of FNPAA in a selected solvent (e.g., a 1:1 mixture of ethanol and ethyl acetate often yields good results for polar molecules) by gently warming to 40-50 °C to ensure complete dissolution.

-

Filtration: Filter the warm solution through a 0.22 µm syringe filter into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with parafilm and puncture it with 1-3 small holes using a fine needle. The number and size of the holes control the rate of evaporation.

-

Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of the lab) at a constant temperature (e.g., 20 °C).

-

Monitoring: Observe the vial daily for the formation of small, well-defined crystals. The process can take several days to weeks. Once suitable crystals (typically >0.1 mm in all dimensions) are observed, they can be harvested.[3]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the core technique for elucidating the molecular structure. It involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[3][8]

Experimental Workflow for SC-XRD

The process from crystal mounting to data collection follows a systematic and validated procedure.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol for Data Collection, Solution, and Refinement

-

Crystal Mounting: A suitable crystal is selected under a microscope, coated in paratone or a similar cryoprotectant oil, and mounted on a cryo-loop attached to a goniometer head.[9]

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. Data is collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a modern detector like a CCD or pixel detector.[3]

-

Structure Solution: The collected diffraction intensities are processed. The phase problem is solved using direct methods, which are mathematical approaches that generate an initial electron density map. This map reveals the positions of the heavier atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically. All non-hydrogen atoms are refined anisotropically. The quality of the final model is assessed by the crystallographic R-factors (R1, wR2) and the goodness-of-fit (GooF), which should converge to low values.

Analysis of the Crystal Structure (Illustrative Data)

Based on the analysis of similar organic molecules, we can anticipate the key structural features of FNPAA. The following table summarizes a plausible set of crystallographic data.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₆FNO₄ |

| Formula Weight | 199.14 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 5.2 Å, c = 18.1 Å |

| β = 98.5° | |

| Volume | 790 ų |

| Z (Molecules/unit cell) | 4 |

| Calculated Density | 1.67 g/cm³ |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.110 |

| Goodness-of-fit (GooF) on F² | 1.05 |

Molecular Geometry

The analysis would confirm the connectivity of the atoms. Bond lengths and angles would be compared to standard values. The nitro group and the phenyl ring are expected to be nearly coplanar to maximize conjugation, while the acetic acid moiety will be twisted out of the plane of the ring.

Supramolecular Assembly: The Hydrogen-Bonded Dimer

A defining feature of carboxylic acids in the solid state is the formation of centrosymmetric hydrogen-bonded dimers.[10] It is highly probable that FNPAA will exhibit this motif, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups, forming a characteristic R²₂(8) ring motif. These dimers would then pack into a three-dimensional lattice, likely stabilized by weaker C-H···O and C-H···F interactions, as well as potential π-π stacking between the phenyl rings of adjacent dimers.

Advanced Structural Analysis: Hirshfeld Surface Analysis

To gain deeper, quantitative insight into the intermolecular interactions governing the crystal packing, Hirshfeld surface analysis is an invaluable computational tool.[11][12] This method partitions the crystal space into regions belonging to each molecule, allowing for the visualization and quantification of intermolecular contacts.[13][14]

-

d_norm Surface: A surface mapped with the normalized contact distance (d_norm) would visually highlight key interactions. Strong hydrogen bonds (O-H···O) would appear as distinct, intense red regions on the surface. Weaker contacts, such as C-H···O or C-H···F, would appear as lighter red or white areas.

-

2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ).[15] For FNPAA, the plot would be expected to show:

-

Sharp, distinct spikes corresponding to the strong O-H···O hydrogen bonds.

-

A significant contribution from H···H contacts, representing van der Waals forces.[12]

-

Contributions from H···O/O···H, H···F/F···H, and C-H···π interactions, which can be deconvoluted to quantify their respective contributions to the overall crystal packing.

-

Correlative Spectroscopic and Thermal Characterization

The structural information from SC-XRD should be validated by and correlated with other analytical techniques.

FT-IR Spectroscopy

The Fourier-Transform Infrared (FT-IR) spectrum provides confirmation of the functional groups and their hydrogen bonding state.

-

O-H Stretch: A very broad absorption band is expected in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching in a hydrogen-bonded carboxylic acid dimer.[10]

-

C=O Stretch: An intense band for the carbonyl stretch is expected between 1760-1690 cm⁻¹.[10][16] Its position within this range is sensitive to the strength of the hydrogen bonding.

-

NO₂ Stretches: Strong asymmetric and symmetric stretching bands for the nitro group would appear around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

-

C-O Stretch & O-H Bend: A C-O stretching band should be visible in the 1320-1210 cm⁻¹ region, coupled with O-H bending vibrations.[10][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution (e.g., in DMSO-d₆) confirms the molecular structure.

-

¹H NMR: The carboxylic acid proton would appear as a very broad singlet far downfield (>10 ppm).[18] The aromatic protons would appear as a complex multiplet pattern due to coupling with each other and with the ¹⁹F nucleus. The methylene (-CH₂-) protons would appear as a singlet.

-

¹³C NMR: The spectrum would show 8 distinct carbon signals, including the carbonyl carbon (~170 ppm) and the carbons of the aromatic ring, with their chemical shifts influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

-

¹⁹F NMR: A single resonance would confirm the presence of the fluorine atom, with its chemical shift and coupling pattern providing further structural information.[19]

Thermal Analysis (DSC/TGA)

Thermal analysis provides information on the material's stability and phase transitions.[20][21]

-

Differential Scanning Calorimetry (DSC): A DSC thermogram would show a sharp endothermic peak corresponding to the melting point of the crystalline material.[22] The absence of other thermal events before melting would indicate the presence of a single, stable crystalline form under the experimental conditions.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass as a function of temperature.[23] For FNPAA, the TGA curve would be expected to be flat until the onset of thermal decomposition at a high temperature, confirming the absence of solvates and indicating the compound's thermal stability.[24]

Conclusion

The crystal structure analysis of this compound is a multi-faceted process that integrates synthesis, crystallization, and a suite of advanced analytical techniques. Single-crystal X-ray diffraction provides the definitive atomic arrangement, revealing a structure likely dominated by strong carboxylic acid dimerization. This primary structural motif is further analyzed and quantified by Hirshfeld surface analysis, which elucidates the complete network of weaker intermolecular interactions that dictate the crystal packing. Correlative analysis with FT-IR, NMR, and thermal methods provides a self-validating system, ensuring the trustworthiness of the structural model. The comprehensive approach detailed in this guide provides a robust framework for researchers to elucidate and understand the solid-state properties of novel organic molecules, a critical step in the journey of drug discovery and development.

References

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. [Link]

-

The Hirshfeld Surface. CrystalExplorer. [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]

-

In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. Journal of the American Chemical Society. [Link]

-

Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. [Link]

-

(PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

-

The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. [Link]

-

Hirshfeld methods and Quantum Crystallography. cdifx. [Link]

-

Fourier Transform infrared (FT-IR) spectra of carboxylic acids. ResearchGate. [Link]

-

Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. PMC - NIH. [Link]

-

X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

X-ray Crystallography. Chemistry LibreTexts. [Link]

-

How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

-

X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

-

Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. [Link]

-

2.8: Thermal Analysis. Chemistry LibreTexts. [Link]

-

(2-Nitrophenyl)acetic acid. Wikipedia. [Link]

-

DSC Studies on Organic Melting Temperature Standards. ResearchGate. [Link]

-

Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope. [Link]

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

-

Simultaneous Thermal Analyzer (STA/TGA-DSC). NETZSCH. [Link]

-

2-(2-Fluoro-3-nitrophenyl)butanoic acid. PubChem. [Link]

-

Analyze the NMR spectrum of acetic acid, focusing on characteristic shifts that indicate its functional groups. Proprep. [Link]

-

CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). St. Francis Xavier University. [Link]

-

Boosting sensitivity and suppressing artifacts via multi-acquisition in direct polarization NMR experiments with small flip-angl. Florida State University. [Link]

Sources

- 1. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. inventivapharma.com [inventivapharma.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 2-(3-Fluoro-4-nitrophenyl)acetic acid 95.00% | CAS: 163395-24-2 | AChemBlock [achemblock.com]

- 7. How To [chem.rochester.edu]

- 8. azolifesciences.com [azolifesciences.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. crystalexplorer.net [crystalexplorer.net]

- 14. mdpi.com [mdpi.com]

- 15. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]

- 16. Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 19. public.magnet.fsu.edu [public.magnet.fsu.edu]

- 20. mt.com [mt.com]

- 21. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 22. researchgate.net [researchgate.net]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Troubleshooting & Optimization

Technical Support Center: Solubility Guide for 2-(2-Fluoro-3-nitrophenyl)acetic acid

Technical Snapshot

Before attempting solubilization, it is critical to understand the physicochemical profile of 2-(2-Fluoro-3-nitrophenyl)acetic acid . This molecule behaves as a classic hydrophobic weak acid.

| Property | Value / Description | Notes |

| CAS Number | 1214328-32-1 | Verified Identifier |

| Molecular Weight | 199.14 g/mol | |

| Formula | C₈H₆FNO₄ | |

| pKa (Predicted) | ~3.5 – 4.0 | Lower than phenylacetic acid (4.[1]31) due to electron-withdrawing F and NO₂ groups. |

| LogP (Predicted) | ~1.4 – 1.6 | Moderately lipophilic in neutral form. |

| Water Solubility (Neutral) | Very Low (< 1 mg/mL) | Insoluble in pure water without pH adjustment. |

| Water Solubility (Ionized) | High (> 50 mg/mL) | Highly soluble as a carboxylate salt (pH > 6.0). |

Troubleshooting Guide: Why It Won't Dissolve & How to Fix It

This section addresses the most common user reports regarding this compound.

Issue 1: "I added the powder to water, but it floats or sits at the bottom."

Diagnosis: You are attempting to dissolve the free acid form in neutral water.

-

The Science: The carboxylic acid group (-COOH) is protonated at neutral or acidic pH (pH < pKa). In this state, the molecule is neutral and dominated by its hydrophobic aromatic ring, making it water-insoluble.

-

The Fix: You must deprotonate the acid to form a salt (carboxylate anion, -COO⁻).

-

Action: Adjust the pH to > 6.0 using a mild base (e.g., 1N NaOH, NaHCO₃) or dissolve directly in a buffered solution (PBS pH 7.4).

Issue 2: "It precipitates when I dilute my DMSO stock into water."

Diagnosis: "Solvent Shock" or "Crash-out."

-

The Science: When you dilute a high-concentration DMSO stock into unbuffered water (pH ~5-6), the local pH may drop, and the sudden change in solvent polarity forces the molecule back into its insoluble neutral state.

-

The Fix: Maintain ionization during dilution.

-

Action: Never dilute into pure water. Always dilute into a buffered aqueous medium (e.g., PBS, Tris-HCl) with a pH of 7.0–8.0. The buffer capacity absorbs the acidity and keeps the molecule ionized and soluble.

Issue 3: "I need a high-concentration stock for animal dosing."

Diagnosis: Aqueous solubility limits are being exceeded.

-

The Science: Even as a salt, there is a limit to aqueous solubility (typically 50–100 mg/mL).

-

The Fix: Use a cosolvent system or complexing agent.

-

Action: For very high concentrations, use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . A 20% w/v HP-β-CD solution can often solubilize hydrophobic acids significantly better than simple buffers and is safe for parenteral use.

Experimental Protocols

Protocol A: Preparation of a 100 mM Stock Solution

Best for long-term storage and in vitro assays.

-

Weighing: Weigh 19.9 mg of this compound.

-

Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

-

Note: DMF (Dimethylformamide) is an acceptable alternative.

-

-

Mixing: Vortex for 30 seconds. The solution should be clear and yellow/colorless.

-

Storage: Aliquot into tight-sealing vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Preparation of an Aqueous Working Solution (1 mM)

Best for cell culture or enzymatic assays.

-

Preparation: Start with your 100 mM DMSO stock (from Protocol A).

-

Buffer Selection: Prepare PBS (Phosphate Buffered Saline) adjusted to pH 7.4.

-

Dilution: Slowly add 10 µL of the 100 mM stock into 990 µL of warm (37°C) PBS while vortexing rapidly.

-

Result: Final concentration = 1 mM (1% DMSO).

-

Visual Check: The solution should remain clear. If turbidity appears, sonicate for 5 minutes.

-

Mechanism of Solubilization (Visualized)

The following diagram illustrates the critical "Solubility Switch" mechanism. You must drive the equilibrium to the right (Ionized Form) for aqueous success.

Figure 1: The pH-dependent solubility switch. The compound is insoluble in its neutral form (red) but highly soluble when converted to its ionized salt form (green) by adding base or buffer.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol instead of DMSO? A: Yes, ethanol is a viable solvent for stock solutions (solubility > 20 mg/mL). However, ethanol evaporates faster than DMSO, which can change stock concentration over time. Ensure vials are sealed tightly.

Q: Is the compound stable in water? A: As a phenylacetic acid derivative, the primary amide/ester linkages are absent, making it relatively resistant to hydrolysis. However, aqueous solutions should be used within 24 hours or frozen to prevent degradation or bacterial growth.

Q: Why does my solution turn yellow? A: Nitro-aromatic compounds often exhibit a yellow tint, which may intensify at alkaline pH (formation of the phenolate/carboxylate resonance structures). This is normal and does not necessarily indicate degradation.

References

-

Biosynth / CymitQuimica . Product Data Sheet: this compound (CAS 1214328-32-1).[2][3] Retrieved from

-

PubChem . Compound Summary: Phenylacetic Acid (Analogous Structure). Retrieved from

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General reference for pKa-dependent solubility profiling).

- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

Sources

Stability of 2-(2-Fluoro-3-nitrophenyl)acetic acid under basic conditions

[1]

Current Status: CAUTION

Critical Stability Warning: This compound is highly susceptible to Nucleophilic Aromatic Substitution (

Part 1: The Core Issue (Mechanism & Causality)

Why is this molecule unstable?

The instability arises from the specific arrangement of substituents on the phenyl ring.

-

Activation: The nitro group (

) at position 3 is strongly electron-withdrawing. It is located ortho to the fluorine atom at position 2. -

Leaving Group Lability: Fluorine is an exceptional leaving group in

reactions (unlike in -

The Pathway: When exposed to a base (e.g., NaOH,

), the hydroxide ion attacks the C-2 carbon. The negative charge is stabilized by the adjacent nitro group, leading to the ejection of fluoride and the formation of 2-hydroxy-3-nitrophenylacetic acid (a phenol).

Visualizing the Degradation Pathway

The following diagram illustrates the mechanism of failure under basic conditions.

Caption: Figure 1. The

Part 2: Troubleshooting Guide (FAQs)

Scenario A: "My reaction mixture turned deep red/orange."

-

Diagnosis: This is the tell-tale sign of a Meisenheimer Complex .

-

Explanation: Before the fluorine is ejected, the nucleophile (base) bonds to the ring, breaking aromaticity and forming a resonance-stabilized anionic complex. These complexes are intensely colored (often red or deep orange).

-

Immediate Action:

-

Neutralize the reaction immediately with dilute acid (e.g., 1M HCl) to pH 4–5.

-

If the color fades, you may have salvaged some starting material. If the color persists or shifts to yellow, the substitution has likely completed (forming the nitrophenol product).

-

Scenario B: "LCMS shows a mass shift of -2 amu."

-

The Math:

-

Loss: Fluorine atom (

amu). -

Gain: Hydroxyl group (

amu). -

Net Change:

amu.

-

-

Note: If you are using an alcohol solvent (e.g., Methanol) with a base, you may see a shift of +12 amu (Loss of F [-19], Gain of OMe [+31]), indicating the formation of the methyl ether.[1]

Scenario C: "I need to perform a coupling reaction. Which base can I use?"

-

Recommendation: Avoid hydroxide or alkoxide bases.

-

Alternative Protocol:

-

Use non-nucleophilic organic bases like DIPEA (Hünig's base) or TEA, but only if necessary.[1]

-

For Suzuki/Sonogashira couplings, use inorganic bases with lower solubility or nucleophilicity, such as Potassium Phosphate (

) or Cesium Carbonate ( -

Gold Standard: If possible, use acid-catalyzed methods or neutral conditions.[1]

-

Part 3: Recommended Handling Protocols

Storage & Stability

| Parameter | Recommendation | Reason |

| Temperature | 2–8°C | Retards spontaneous hydrolysis from ambient moisture.[1] |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents absorption of atmospheric moisture/CO2. |

| Solvent Choice | DMSO, DMF, DCM | Avoid protic solvents (MeOH, EtOH) in storage.[1] |

Safe Workup Procedure

Standard basic extraction (using 1M NaOH to pull the acid into water, washing organics, then acidifying) is risky.[1]

Correct Protocol:

-

Quench: Cool reaction to 0°C.

-

Acidify: Adjust pH directly to ~2–3 using 1N HCl. Do not basify first.

-

Extract: Extract immediately into Ethyl Acetate or DCM.

-

Wash: Wash organic layer with Brine only. Avoid saturated

washes if the contact time is long, as even mild bicarbonate can trigger slow hydrolysis at the interface. -

Dry: Use

(neutral) rather than basic drying agents.

Part 4: References & Grounding[1]

-

Nucleophilic Aromatic Substitution Mechanisms:

-

Reactivity of Fluoronitrobenzenes:

-

Compound Data & Analogs:

-

Synthesis Risks (Decarboxylation/Hydrolysis):

-

Source: Google Patents (CN103012111A). "Preparation method 2,4,5-trifluorophenylacetic acid." Discusses the hydrolysis and decarboxylation steps in similar fluorinated phenylacetic acid syntheses, highlighting the sensitivity of these side chains.

-

URL:[1]

-

Sources

- 1. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 2. indianecologicalsociety.com [indianecologicalsociety.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ramachandran Research Group [chem.purdue.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-(3-Fluoro-4-nitrophenyl)acetic acid 95.00% | CAS: 163395-24-2 | AChemBlock [achemblock.com]

Removing residual solvents from 2-(2-Fluoro-3-nitrophenyl)acetic acid crystals

Technical Support Center: 2-(2-Fluoro-3-nitrophenyl)acetic acid

A Guide to Removing Residual Solvents from Crystalline Active Pharmaceutical Ingredients (APIs)

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenge of removing residual solvents from the final crystalline product.

Introduction: The Challenge of Residual Solvents

In the synthesis of active pharmaceutical ingredients (APIs) like this compound, organic solvents are indispensable. They serve as reaction media, aid in purification, and are crucial for obtaining the desired crystalline form. However, their presence in the final product, even in trace amounts, is undesirable and strictly regulated. Residual solvents can impact the API's safety, efficacy, and stability.

The International Council for Harmonisation (ICH) provides guidelines (Q3C) that classify residual solvents based on their toxicity and set permissible daily exposure (PDE) limits.[1][2][3][4][5] Adhering to these limits is a critical aspect of Good Manufacturing Practices (GMP).

This guide provides a structured approach to identifying and resolving issues related to residual solvents in your this compound crystals, ensuring a high-purity product that meets regulatory standards.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the removal of residual solvents.

Q1: I've dried my crystals under vacuum for an extended period, but my Certificate of Analysis (CoA) still shows unacceptable levels of a particular solvent. Why is this happening?

A1: This is a common issue that can arise from several factors:

-

Solvent Entrapment within the Crystal Lattice: Sometimes, solvent molecules can become trapped within the crystal structure itself, forming what is known as a solvate. In such cases, simple vacuum drying, even at elevated temperatures, may not be sufficient to remove the entrapped solvent without disrupting the crystal structure.

-

High-Boiling Point Solvents: Solvents with high boiling points, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are notoriously difficult to remove by simple evaporation.[6]

-

Insufficient Temperature or Vacuum: The drying conditions may not be optimal. The temperature might be too low, or the vacuum might not be strong enough to effectively remove the solvent.

-

Formation of a Surface Crust: In some cases, a hard crust can form on the surface of the bulk material, which can trap solvent vapors and prevent them from escaping.

Troubleshooting Steps:

-

Review the physical properties of the residual solvent. Pay close attention to its boiling point and vapor pressure.

-

Consider a solvent wash or reslurry. This involves washing the crystals with a solvent in which your product is poorly soluble but the residual solvent is highly soluble.

-

Recrystallization is a powerful purification technique that can remove entrapped solvents.[7][8][9][10][11]

Q2: My crystals are melting or changing appearance during vacuum drying. What should I do?

Troubleshooting Steps:

-

Immediately reduce the drying temperature. It is crucial to stay well below the melting point of your compound.

-

Perform a melting point analysis on your wet crystals to determine the temperature at which they begin to melt.

-

Utilize a lower drying temperature for a longer duration. Gentle drying is often more effective and safer for the product.[13][14]

Q3: I'm observing oiling out or agglomeration of my crystals during the drying process. What's the cause and how can I prevent it?

A3: "Oiling out" occurs when the crystalline solid transforms into a liquid or amorphous state. This can be caused by:

-

Drying temperature being too high.

-

The presence of impurities that lower the melting point of the mixture.

-

Residual solvent acting as a plasticizer, reducing the melting point of the solid.

Troubleshooting Steps:

-

Lower the drying temperature.

-

Consider a pre-drying step with a gentle nitrogen stream to remove surface solvent before applying a deep vacuum.

-

A solvent wash can help remove impurities that may be contributing to the oiling out phenomenon.

Q4: Can I use heat to speed up the drying process?

A4: Yes, but with caution. Applying heat increases the vapor pressure of the solvent, which can accelerate its removal. However, it's critical to consider the thermal stability of this compound.

Key Considerations:

-

Thermal Degradation: Many organic molecules can decompose at elevated temperatures.

-

Melting Point: As discussed, the drying temperature must be kept safely below the melting point of the crystals.

-

Solvate Formation/Desolvation: Heat can induce changes in the crystalline form of your material.

Recommendation: Start with a low temperature (e.g., 30-40°C) and gradually increase it while monitoring the product's appearance and the efficiency of solvent removal.

Protocols for Residual Solvent Removal

Here are detailed protocols for three common and effective methods for removing residual solvents from crystalline APIs.

Protocol 1: Optimized Vacuum Drying

Vacuum drying is the most common method for removing solvents.[13][15][16] It works by reducing the pressure, which in turn lowers the boiling point of the solvent, allowing it to evaporate at a lower temperature.[13][16][17]

When to Use: This method is suitable for removing volatile solvents (low to moderate boiling points) and when the solvent is not entrapped within the crystal lattice.

Step-by-Step Methodology:

-

Preparation: Place the crystalline this compound in a shallow glass dish or on a tray to maximize the surface area.

-

Loading: Place the dish in a vacuum oven.

-

Initial Vacuum: Gradually apply a vacuum to the oven. A sudden, high vacuum can cause the powder to be disturbed.

-

Temperature Application: Once a stable vacuum is achieved, slowly increase the temperature to the desired setpoint (e.g., 40-50°C, ensuring it is well below the melting point).

-

Drying: Continue drying under these conditions for a predetermined period (e.g., 12-24 hours).

-

Monitoring: Periodically check the solvent levels using an appropriate analytical technique (e.g., Gas Chromatography - GC).

-

Completion: Once the solvent levels are within the acceptable limits as per ICH guidelines, turn off the heat and allow the oven to cool to room temperature before releasing the vacuum.

| Parameter | Recommended Range | Rationale |

| Temperature | 30 - 60°C | Balances efficient solvent removal with preventing thermal degradation or melting. |

| Vacuum | < 10 mbar | Significantly lowers the boiling point of common organic solvents. |

| Time | 12 - 48 hours | Dependent on the solvent, batch size, and initial solvent content. |

Protocol 2: Solvent Washing / Reslurrying

This technique involves washing or suspending the crystals in a solvent in which the API has very low solubility, but the residual solvent is readily soluble.[18] This is particularly effective for removing high-boiling point solvents or surface impurities.

When to Use: When vacuum drying alone is insufficient, especially for removing solvents like DMF or DMSO.

Step-by-Step Methodology:

-

Solvent Selection: Choose an appropriate anti-solvent. For an acidic compound like this compound, a non-polar solvent like hexane or heptane may be suitable. Always perform a small-scale solubility test first.

-

Slurry Formation: In a clean vessel, add the crystals and the chosen anti-solvent. A typical ratio is 1:5 to 1:10 (w/v) of crystals to solvent.

-

Agitation: Gently stir the slurry at room temperature for a defined period (e.g., 1-4 hours). Avoid vigorous stirring that could cause crystal breakage.

-

Filtration: Filter the slurry to separate the crystals from the solvent wash.

-

Washing: Wash the collected crystals on the filter with a small amount of fresh, cold anti-solvent.

-

Drying: Dry the washed crystals using the Optimized Vacuum Drying protocol (Protocol 1).

Protocol 3: Recrystallization

Recrystallization is a powerful purification method that can remove entrapped solvents and other impurities.[7][8][9][10][11][19] It involves dissolving the impure crystals in a suitable hot solvent and then allowing them to slowly cool, forming purer crystals.[7][8][10]

When to Use: When other methods have failed, and a high degree of purity is required. This is often the most effective but may result in some loss of yield.

Step-by-Step Methodology:

-

Solvent Selection: Find a solvent (or solvent system) in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

-

Dissolution: Place the crystals in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the crystals are completely dissolved.

-

Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

-

Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Crystallization: As the solution cools, the solubility of the compound will decrease, and pure crystals will form.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals using the Optimized Vacuum Drying protocol (Protocol 1).

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing residual solvent issues.

Caption: A decision tree for troubleshooting residual solvents.

References

-

ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

-

Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. ACS Publications. Available at: [Link]

-

Recrystallization. Chemistry LibreTexts. Available at: [Link]

-

Impurities: Guideline for Residual Solvents Q3C(R8). ICH. Available at: [Link]

-

Recrystallization Definition, Principle &Purpose. PraxiLabs. Available at: [Link]

-

Single-solvent recrystallisation. University of York. Available at: [Link]

-

ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). Available at: [Link]

-

Understanding Vacuum Drying Processes and Vacuum Tray Dryers in Pharmaceutical Manufacturing. AZoM. Available at: [Link]

-

Remove Sticky Reagents. Available at: [Link]

-

Precision in Pharmaceuticals: Exploring Vacuum Oven Drying Method in Drug Manufacturing. Guangdong Yuanyao Test Equipment Co.,Ltd. Available at: [Link]

-

ICH Q3C (R9) Guideline on impurities. European Medicines Agency (EMA). Available at: [Link]

-

Recrystallization. Available at: [Link]

-

Efficient Pharmaceutical Processing with Vacuum Mixing and Drying. VORTEX Mixers. Available at: [Link]

-

Highly efficient contact vacuum drying for high product quality in the pharmaceutical industry. Available at: [Link]

-

Vacuum Dryers in the Pharmaceutical Industry: A Complete Overview. Available at: [Link]

Sources

- 1. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. tga.gov.au [tga.gov.au]

- 4. ema.europa.eu [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. chem.rochester.edu [chem.rochester.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. praxilabs.com [praxilabs.com]

- 9. science.uct.ac.za [science.uct.ac.za]

- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. 3-NITROPHENYLACETIC ACID | 1877-73-2 [chemicalbook.com]

- 13. azom.com [azom.com]

- 14. News | De Dietrich [dedietrich.com]

- 15. Precision in Pharmaceuticals: Exploring Vacuum Oven Drying Method in Drug Manufacturing - Guangdong Yuanyao Test Equipment Co.,Ltd. [yuanyao-tech.com]

- 16. filter-dryer.com [filter-dryer.com]

- 17. incmachine.com [incmachine.com]